Astragaloside

Cardiovascular pharmacology Mitochondrial bioenergetics Oxidative stress protection

Analytical laboratories validating Astragali Radix per Chinese Pharmacopoeia require authenticated reference standards with documented purity and botanical provenance. Astragaloside (CAS 17429-69-5) is the designated chemical marker for this monograph, supplied as a ≥98% HPLC-pure flavonoid glycoside (Isorhamnetin 3-gentiobioside) with verified Astragalus membranaceus origin. • Pharmacopoeial-grade reference standard for HPLC/UPLC method validation and batch-to-batch consistency assessment. • Structurally defined as C28H32O17 (MW 640.54); full certificate of analysis provided with each batch. • Research quantities (20-200 mg) in stock; ambient or blue ice global shipping available.

Molecular Formula C28H32O17
Molecular Weight 640.5 g/mol
CAS No. 17429-69-5
Cat. No. B048827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside
CAS17429-69-5
SynonymsIsorhamnetin 3-O-gentiobioside;  Isorhamnetin 3-O-β-gentiobioside;  Isorhamnetin 3-gentiobioside; 
Molecular FormulaC28H32O17
Molecular Weight640.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1
InChIKeyGPZLFWVUSQREQH-QDYVESOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside IV Procurement and Identity


Astragaloside IV (AS-IV, CAS 17429-69-5) is a pentacyclic triterpenoid saponin of the cycloartane type, defined structurally as cycloastragenol bearing β-D-xylopyranosyl and β-D-glucopyranosyl residues at the O-3 and O-6 positions, respectively [1]. It is the most abundant saponin in Astragalus membranaceus and is designated as a chemical marker for the quality control of Astragali Radix and its preparations in the Chinese Pharmacopoeia [2]. AS-IV is widely investigated for its cardiovascular protective, immunomodulatory, and anti-inflammatory effects; however, its low oral bioavailability and poor intestinal permeability are well-characterized limitations [3].

Pharmacopoeial Reference Standard Designated chemical marker for Astragali Radix in ChP 2020; supports HPLC identity and purity testing.
Triterpenoid Saponin Research Compound Studied in cardiovascular, immunomodulatory, and anti-inflammatory pathway research contexts.
Low Oral Bioavailability Profile Poor intestinal permeability (BCS IV-like) necessitates formulation research for oral exposure studies.

Astragaloside IV Substitution Risks


Astragaloside IV cannot be generically substituted with other astragalosides (I, II, III) or its aglycone cycloastragenol (CAG) due to quantifiable differences in glycosylation pattern, pharmacological target engagement, and metabolic fate. Deglycosylation of AS-IV to CAG in the gastrointestinal tract produces a metabolite with distinct UGT inhibition profiles (IC50 = 0.84 μM for UGT1A8 vs. negligible AS-IV activity) [1]. In cholestatic liver disease models, only astragaloside I and cycloastragenol significantly reduced ductular reaction and fibrosis, while astragaloside II and AS-IV showed no significant effect at equivalent 50 mg/kg doses [2]. In mitochondrial bioenergetics, AS-IV produced approximately 76% protection in tBHP-stressed cardiomyocytes, exceeding calycosin (~58%) and formononetin (~51%) [3]. These structure-activity divergences preclude interchangeability.

Glycosylation-Dependent UGT Interaction Risk
Cycloastragenol (deglycosylated metabolite) exhibits strong UGT1A8 inhibition, whereas AS-IV shows negligible activity; substituting AS-IV with CAG may introduce quantifiable UGT-mediated metabolism interference in vitro.
Disease-Model Endpoint Mismatch in Cholestasis
Astragaloside I and CAG modulated fibrosis markers in a cholestatic model, but AS-IV did not show significant improvement; using AS-IV for anti-fibrotic studies may lead to null or misleading results.
Cell Protection Profile Divergence Among AR Compounds
AS-IV provided a higher protective response than calycosin and formononetin in a cardiomyocyte stress assay; replacing AS-IV with other Astragalus compounds may not yield the same mitochondrial bioenergetics profile.

Astragaloside IV Quantitative Evidence


Cardiomyocyte Protection vs. Calycosin and Formononetin

In a comparative study of major Astragali Radix compounds using tBHP-stressed H9c2 cardiomyocytes, astragaloside IV demonstrated superior protective effects compared to the isoflavonoids calycosin and formononetin [1].

Cardiomyocyte Protection
Head-to-head
AS-IV: ~76% protection
Calycosin: ~58%
Formononetin: ~51%
Supports mitochondrial protection assay context in cardiomyocytes
tBHP-stressed H9c2 cells; compound-specific response
Cardiovascular pharmacology Mitochondrial bioenergetics Oxidative stress protection

UGT Inhibition Profile vs. Cycloastragenol

Deglycosylation of AS-IV to cycloastragenol (CAG) in the gastrointestinal tract dramatically increases inhibitory potency against UDP-glucuronosyltransferase (UGT) isoforms [1]. At 100 μM screening concentrations, CAG exhibited strong inhibition toward UGT1A8 (IC50 = 0.84 μM) and UGT2B7 (IC50 = 11.28 μM), whereas AS-IV showed negligible activity. The inhibition constant (Ki) of CAG for UGT1A8 was 0.034 μM, indicating high potential for clinical herb-drug interaction when CAG plasma concentrations exceed this threshold.

UGT Inhibition Profile
Head-to-head
AS-IV: negligible at 100 μM
CAG: IC50 = 0.84 μM (UGT1A8), Ki = 0.034 μM
CAG metabolite poses quantifiable UGT inhibition risk; AS-IV provides interaction-free baseline for in vitro UGT studies
Recombinant human UGT isoforms assay
Drug metabolism UGT inhibition Herb-drug interaction Toxicology

Efficacy in Cholestatic Liver Disease

In a DDC-induced cholestatic liver disease mouse model, astragaloside I and cycloastragenol (50 mg/kg) significantly improved mRNA and protein expression of CK19 and α-SMA in liver tissue, whereas astragaloside II and astragaloside IV showed no significant improvement at the same dose [1]. This study identified astragaloside I and CAG—not AS-IV—as the key active constituents responsible for anti-fibrotic effects in this specific pathology.

Cholestatic Liver Fibrosis
Head-to-head
AS-IV: no significant improvement
Astragaloside I & CAG: significant reduction in CK19/α-SMA
Did not modulate fibrosis markers; astragaloside I or CAG may be relevant for anti-fibrotic model studies
DDC mouse model, 50 mg/kg oral
Hepatology Liver fibrosis Cholestatic disease Ductular reaction

Intestinal Permeability: AS-IV vs. LS-102

Comparative intestinal permeability studies using Caco-2 cell monolayers demonstrated that the water-soluble derivative LS-102 (astragaloside formic acid) exhibits Papp values of 15.72–25.50 × 10⁻⁶ cm/s, representing an approximately 500-fold increase over parent AS-IV (mean Papp = 6.7 ± 1.0 × 10⁻⁸ cm/s) [1]. The relative oral bioavailability of LS-102 was twice that of AS-IV. The absolute bioavailability of AS-IV in rat is 2.2–3.66% [2][3].

Intestinal Permeability
Head-to-head
AS-IV Papp 6.7×10⁻⁸ cm/s
LS-102 Papp 15.7–25.5×10⁻⁶ cm/s
~500-fold higher permeability
LS-102 derivative enhances permeability for oral exposure research
Caco-2 monolayer; rat BA 2.2–3.66%
Pharmacokinetics Drug formulation Bioavailability Caco-2 permeability

Free Radical Scavenging vs. Ginsenoside Rb1

In an electrochemical assessment of free radical scavenging activity, both astragaloside IV and ginsenoside Rb1 demonstrated the strongest inhibitory effects among tested compounds against superoxide anion (O2⁻) and hydroxyl radical (·OH) [1]. Within the Astragalus sample series, astragaloside IV exhibited the highest scavenging activity, ranking above crude radix astragali and other regional varieties.

Free Radical Scavenging
Reported
Highest O2⁻ scavenging activity among Astragalus samples; comparable to ginsenoside Rb1
Supports antioxidant activity assay context; AS-IV as reference compound
Electrochemical detection; exact IC50 not reported
Antioxidant Free radical scavenging Natural product comparison O2⁻ and ·OH

Astragaloside IV Application Scenarios


Cardiomyocyte Mitochondrial Protection: AS-IV as Positive Control

Based on direct head-to-head evidence showing AS-IV provides ~76% protection in tBHP-stressed H9c2 cardiomyocytes, exceeding calycosin (~58%) and formononetin (~51%), AS-IV is the appropriate positive control or lead compound for studies investigating mitochondrial bioenergetics and oxidative stress protection in cardiac cells [1]. Its superior efficacy among Astragalus-derived compounds justifies its selection over other saponins or isoflavonoids for cardioprotective mechanism studies.

UGT-Mediated Drug Interaction Screening: AS-IV as Baseline

For in vitro toxicology and drug metabolism studies where minimal UGT isoform interference is required, AS-IV (negligible inhibition at 100 μM) is the appropriate selection over its metabolite cycloastragenol (IC50 = 0.84 μM for UGT1A8, Ki = 0.034 μM) [2]. Researchers designing combination studies with drugs metabolized by UGT1A8 or UGT2B7 should recognize that the deglycosylated metabolite CAG—not the parent AS-IV—poses the quantifiable interaction risk.

Quality Control: AS-IV as Pharmacopoeial Marker

AS-IV is the designated chemical marker for Astragali Radix quality control in the Chinese Pharmacopoeia, alongside calycosin-7-O-β-D-glucoside [3]. For analytical laboratories, procurement of high-purity AS-IV reference standard is essential for HPLC/UPLC method validation, batch-to-batch consistency assessment, and compliance with pharmacopoeial specifications. Its status as the most abundant astragaloside in the herb further supports its use as the primary identity marker.

Oral In Vivo Studies: LS-102 Derivative or Formulation Enhancement

Given AS-IV's documented absolute oral bioavailability of 2.2–3.66% and mean Caco-2 Papp of 6.7 × 10⁻⁸ cm/s, researchers designing oral in vivo studies should either (a) procure the water-soluble derivative LS-102, which exhibits ~500-fold higher permeability and 2-fold higher bioavailability, or (b) implement formulation strategies such as nano-delivery systems or absorption enhancers [4][5]. Procurement of unmodified AS-IV for oral gavage studies without bioavailability enhancement may result in undetectable or highly variable systemic exposure.

Application
Selection Property
Validation Focus
Cardiomyocyte mitochondrial bioenergetics studies
Reported higher cell viability protection than isoflavonoids
tBHP-stressed H9c2 endpoint response
In vitro UGT inhibition screening
Negligible UGT isoform inhibition (100 μM)
UGT1A8/2B7 activity assay context
Pharmacopoeial QC of Astragali Radix
Designated ChP chemical marker
HPLC/UPLC identity and purity verification
Oral exposure formulation research
Low intrinsic permeability (BCS IV-like)
Derivative-enhanced or nano-formulation exposure models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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